(2-Cyclopropylpyridin-4-yl)methanol

Description

The compound "(2-Cyclopropylpyrimidin-4-yl)methanol" (CAS: 1240725-54-5) is a heterocyclic alcohol featuring a pyrimidine core substituted with a cyclopropyl group at the 2-position and a hydroxymethyl group at the 4-position. Its molecular formula is C₈H₁₀N₂O, with a molecular weight of 150.178 g/mol and an exact mass of 150.079 Da . The SMILES notation (OCc1ccnc(n1)C2CC2) and InChI key confirm its structural specificity, including the fused cyclopropane ring and the hydroxymethyl attachment. This compound is classified as a "pure" product under ambient storage conditions, indicating stability at room temperature .

Note: The user’s query refers to "(2-Cyclopropylpyridin-4-yl)methanol," but the provided evidence describes the pyrimidine analog. Pyridine (one nitrogen atom in the ring) and pyrimidine (two nitrogen atoms) are distinct heterocycles, leading to differences in electronic properties and reactivity. This article focuses on the documented pyrimidine derivative due to evidence constraints.

Properties

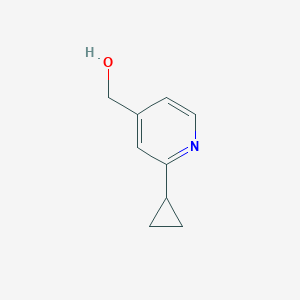

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

(2-cyclopropylpyridin-4-yl)methanol |

InChI |

InChI=1S/C9H11NO/c11-6-7-3-4-10-9(5-7)8-1-2-8/h3-5,8,11H,1-2,6H2 |

InChI Key |

SCDOGNXYKCWCBS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC=CC(=C2)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of (2-cyclopropylpyrimidin-4-yl)methanol, comparisons are drawn to analogous pyrimidine and pyridine alcohols (Table 1).

Table 1: Structural and Physicochemical Comparisons

*Predicted using XLogP3-AA (PubChem algorithm).

Key Observations:

Cyclopropyl vs. Methyl/Phenyl Substituents :

- The cyclopropyl group in the target compound enhances lipophilicity (predicted LogP = 0.89) compared to the methyl-substituted analog (LogP = 0.12). This suggests improved membrane permeability, a critical factor in drug design .

- However, phenyl substitution (LogP = 1.75) increases hydrophobicity, often reducing aqueous solubility.

Pyrimidine vs.

Stability: Unlike hygroscopic analogs (e.g., 2-methylpyrimidin-4-yl methanol), the cyclopropyl derivative’s stability at room temperature makes it preferable for storage and transport .

Research Findings and Limitations

- Synthetic Utility: The hydroxymethyl group in (2-cyclopropylpyrimidin-4-yl)methanol serves as a versatile handle for further derivatization, such as esterification or phosphorylation, common in pharmaceutical intermediates .

- Gaps in Data : Experimental data on solubility, melting point, or biological activity are absent in the provided evidence. Comparative studies with other cyclopropyl-substituted heterocycles (e.g., imidazoles or triazines) are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.